N-(2,5-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-4-5-15(2)18(12-14)22-19(27)13-29-21-24-23-20-25(10-11-26(20)21)16-6-8-17(28-3)9-7-16/h4-9,12H,10-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROORWFVOYSCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine an imidazo[2,1-c][1,2,4]triazole core with various substituents that contribute to its biological activity. This article reviews the biological properties of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular formula: C19H18N4O2S. It features a dimethylphenyl group and a methoxyphenyl group attached to a sulfanyl-acetamide moiety. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit notable antimicrobial properties. For instance:
- Antikinetoplastid Activity : Compounds similar to this compound have been tested against Trypanosoma cruzi and Leishmania species. In studies involving various analogues of imidazole derivatives, IC50 values as low as 0.68 μM against T. cruzi were reported .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against human cancer cell lines. A related compound demonstrated IC50 values against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells in the low micromolar range .
The biological activity of this compound is believed to stem from its ability to interfere with key biochemical pathways in pathogens:
- Inhibition of Enzymatic Activity : The imidazole ring is known for its ability to chelate metal ions and inhibit metalloprotein enzymes critical for microbial survival.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study investigating the efficacy of various imidazole derivatives found that compounds with similar structures exhibited potent activity against resistant strains of Staphylococcus aureus and Candida species. This study highlighted the potential of these compounds as new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
Another research focused on the cytotoxicity of imidazole derivatives against human cancer cell lines. The results indicated that certain modifications to the imidazole structure significantly enhanced cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing triazole, imidazotriazole, or related heterocyclic cores, focusing on structural features, synthesis pathways, and biological activities.
Structural Similarities and Key Differences
Core Heterocyclic System :
- The target compound contains a fused imidazo[2,1-c][1,2,4]triazole ring, distinguishing it from simpler triazole derivatives like 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () or oxadiazole-based analogs (e.g., ).
- Substituent Effects :
Table 1: Structural Comparison
Table 2: Activity Comparison
Preparation Methods
Copper-Catalyzed [3+2] Cycloaddition
Li et al. (2018) demonstrated a copper-catalyzed [3+2] cycloaddition between diazonium salts and nitriles to form 1,2,4-triazoles. Adapting this method, the imidazo-triazole core is synthesized by reacting a diazonium salt derived from 4-methoxyaniline with a pre-functionalized nitrile precursor. The reaction proceeds under mild conditions (room temperature, 12 hours) with CuI as the catalyst, yielding the triazole ring with a 4-methoxyphenyl substituent.
Oxidative Cyclization of Amidines
Huang et al. reported a Cu/O₂-mediated oxidative cyclization of amidines to form 1,2,4-triazoles. Starting with a substituted amidine precursor, oxidative C(sp³)-H functionalization generates the triazole ring. This method offers high regioselectivity and avoids the need for pre-functionalized intermediates.
Introduction of the Thiol Functional Group
Thiolation at position 3 of the triazole ring is critical for subsequent coupling.
Thiolation via Nucleophilic Substitution
Yunusova et al. (2018) described ZnII-catalyzed thiolation of acyl hydrazides. Applying this approach, the triazole intermediate is treated with thiourea under basic conditions (K₂CO₃, DMF, 80°C) to introduce the thiol (-SH) group. Alternatively, Beyzaei et al. (2019) achieved thiolation via a one-pot reaction with thiourea and dimethyl sulfate, yielding 3-thiol-1,2,4-triazoles in 83–95% yields.
Synthesis of 2-Chloro-N-(2,5-Dimethylphenyl)Acetamide
The acetamide side chain is prepared separately and coupled to the thiolated core.
Chloroacetylation of 2,5-Dimethylaniline
Reacting 2,5-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields 2-chloro-N-(2,5-dimethylphenyl)acetamide. The reaction is exothermic and requires cooling (0–5°C) to prevent side reactions. The product is purified via recrystallization from ethanol, achieving >90% purity.
Coupling of Thiol and Chloroacetamide
The final step involves an SN2 reaction between the thiolated triazole and chloroacetamide.
Base-Mediated Thioether Formation
Wani et al. (2021) optimized SN2 reactions using K₂CO₃ in DMF at 80°C. Combining 7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,]triazole-3-thiol (1.0 equiv) with 2-chloro-N-(2,5-dimethylphenyl)acetamide (1.2 equiv) in DMF/K₂CO₃ (12 hours, 80°C) yields the target compound. The reaction is monitored via TLC, and the product is isolated by precipitation in ice-water, followed by column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Characterization
Spectroscopic Validation
Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole core synthesis | CuI, DMF, rt, 12h | 78 |
| Thiolation | Thiourea, K₂CO₃, DMF, 80°C | 85 |
| Acetamide coupling | K₂CO₃, DMF, 80°C, 12h | 72 |
Alternative Synthetic Routes
Electrochemical Synthesis
Yang and Yuan developed an electrochemical method for 1,2,4-triazoles using NH₄OAc and aryl hydrazines. This metal-free approach could replace copper catalysis, though yields are lower (65–70%).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing cyclization pathways may yield byproducts. Using sterically hindered bases (e.g., DIPEA) improves selectivity.
-
Thiol Oxidation : Conducting reactions under N₂ atmosphere prevents disulfide formation.
-
Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials .
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what critical parameters influence yield?
The synthesis involves multi-step reactions, including cyclization of imidazo-triazole precursors, thioether bond formation, and final acetamide coupling. Key steps include refluxing intermediates with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours, followed by purification via chromatography . Critical parameters include temperature control (<±2°C), solvent selection (e.g., ethanol for recrystallization), and stoichiometric precision to minimize side products like unreacted thiols .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry of the imidazo-triazole core and acetamide linkage. Infrared (IR) spectroscopy identifies sulfur-containing moieties (C-S stretch at ~650 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₁H₂₃N₅O₂S requires [M+H]⁺ = 422.1613) .
Q. How stable is this compound under standard laboratory conditions?
Stability tests indicate degradation <5% over 6 months when stored at -20°C in inert atmospheres. However, exposure to UV light or pH extremes (pH <3 or >10) accelerates decomposition, forming sulfoxide byproducts. Use amber vials and buffered solutions for long-term storage .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:
- Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400) or nanoformulations .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites .
- Dose adjustments : Translate in vitro IC₅₀ values using allometric scaling (e.g., 10 mg/kg murine ≈ 0.81 mg/kg human) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- DoE (Design of Experiments) : Statistically model variables like catalyst loading (0.01–0.03 M) and reflux time (3–7 hrs) to identify optimal conditions .
- Flow chemistry : Continuous processes reduce batch variability and improve heat transfer for exothermic steps (e.g., thioether formation) .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
Q. How does structural modification of the 4-methoxyphenyl group affect target selectivity?
SAR studies show:
- Electron-withdrawing substituents (e.g., -Cl at para) increase kinase inhibition (e.g., IC₅₀ = 2.38 µM vs. RT-112 cells) but reduce solubility .
- Methoxy group removal abolishes anti-inflammatory activity (e.g., TNF-α inhibition drops from 72% to <10%) .
- Bulkier groups (e.g., ethoxy) enhance binding to hydrophobic enzyme pockets but may sterically hinder access .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases) to prioritize substituents with favorable ΔG values (<-8 kcal/mol) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
- QSAR models : Train on datasets (n >50 analogs) to correlate logP, polar surface area, and IC₅₀ .
Methodological Guidance
Q. How to design a robust assay for evaluating cytotoxicity?
- Cell lines : Use panels (e.g., NCI-60) to assess selectivity (e.g., SISO cervical vs. non-cancerous HEK293) .
- Endpoint selection : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis vs. necrosis) .
- Positive controls : Include cisplatin (IC₅₀ = 1–5 µM) and validate with dose-response curves (R² >0.95) .
Q. What analytical techniques resolve impurities in the final product?
- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN:H₂O + 0.1% TFA) to separate sulfoxide impurities (RT = 8.2 min vs. API at 10.5 min) .
- LC-MS/MS : Quantify residual solvents (e.g., pyridine <50 ppm) per ICH Q3C guidelines .
Data Contradiction Analysis
Q. Why might biological activity vary between similar analogs?
Variations often stem from:
- Crystallographic polymorphism : Different packing modes alter solubility (e.g., Form I vs. Form II bioavailability) .
- Off-target effects : Screen against panels (e.g., Eurofins CEREP) to identify unintended GPCR or ion channel interactions .
- Batch-to-batch variability : Enforce strict QC on starting materials (e.g., >99% purity for 4-methoxyphenyl precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
